molecular formula C8H7NO5 B137600 4-Hydroxy-3-nitrophenylacetic acid CAS No. 10463-20-4

4-Hydroxy-3-nitrophenylacetic acid

Cat. No. B137600
CAS RN: 10463-20-4
M. Wt: 197.14 g/mol
InChI Key: QBHBHOSRLDPIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-nitrophenylacetic acid is a compound that has been studied in various contexts, including its role as a biomarker for nitroxidative stress, its toxicity, and its interactions with antibodies. It is a product of the conversion of 4-hydroxyphenylacetic acid under certain conditions and has been identified in human urine samples . The compound has also been the subject of toxicological studies due to its presence as a residue in food, with various levels of acute and subacute toxicity observed in different species . Additionally, the compound has been used in the study of antibody interactions, where it has been complexed with monoclonal antibodies for crystallization and X-ray diffraction studies .

Synthesis Analysis

The synthesis of 4-Hydroxy-3-nitrophenylacetic acid can occur through the conversion of 4-hydroxyphenylacetic acid under specific conditions. This conversion has been observed in human urine in the presence of nitrate and nitrite salts at low pH, leading to a significant increase in the levels of 4-Hydroxy-3-nitrophenylacetic acid . Furthermore, the compound has been synthesized as a picolyl ester from an active polyester intermediate for use in peptide syntheses, indicating its utility in the preparation of protected amino acid active esters .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-nitrophenylacetic acid has been analyzed through crystallization and X-ray diffraction studies. The Fab fragment of an anti-4-Hydroxy-3-nitrophenylacetic acid monoclonal antibody has been crystallized with the compound, providing insights into the molecular interactions and conformation . Additionally, a monoclinic polymorph of a related compound, 2-(4-nitrophenyl)acetic acid, has been studied, revealing differences in molecular conformation and intermolecular contacts compared to other polymorphs .

Chemical Reactions Analysis

The chemical reactivity of 4-Hydroxy-3-nitrophenylacetic acid and related compounds has been explored in various studies. Nitration reactions involving 4-hydroxyphenylacetic acid have been observed in the human oral cavity, particularly under acidic conditions where the formation of 4-Hydroxy-3-nitrophenylacetic acid is enhanced . Additionally, 4-nitrophenylacetic acid has been shown to undergo redox-type dimerization in basic solution, leading to the formation of dimeric redox products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-3-nitrophenylacetic acid have been characterized in the context of its use as a sorbent in analytical methods. A molecularly imprinted polymer (MIP) imprinted by 4-hydroxyphenylacetic acid showed high specificity and selectivity for 4-Hydroxy-3-nitrophenylacetic acid. The physicochemical characterization of the MIP revealed a specific surface area and the presence of nitrogen atoms, confirming the structure of the monomer residue within the material . The toxicity studies also provide data on the physical effects of the compound on growth, feed utilization, and hematology in animals .

Scientific Research Applications

1. Molecularly Imprinted Polymer Development

  • Application : 4-Hydroxy-3-nitrophenylacetic acid has been utilized in the development of molecularly imprinted polymers (MIPs). These MIPs are designed for selective sorption and analysis of nitroxidative stress products in biological samples, such as human urine. The study focused on the conversion of 4-hydroxyphenylacetic acid to 4-hydroxy-3-nitrophenylacetic acid under analytical process conditions (Janczura et al., 2021).

2. Antibody-Derived Targeting Agent

  • Application : A single-chain antibody reactive against 4-hydroxy-3-nitrophenylacetic acid was developed for use in a novel two-step targeting strategy for mammalian cells in vitro. This application highlights the potential of 4-hydroxy-3-nitrophenylacetic acid in targeted delivery of drugs or other therapeutic agents (Spooner et al., 2009).

3. Nitration Studies in Human Oral Cavity

  • Application : Research has shown that 4-hydroxyphenylacetic acid can be nitrated to 4-hydroxy-3-nitrophenylacetic acid in the human oral cavity, particularly under acidic conditions. This nitration process is influenced by the concentration of nitrite and antioxidants in saliva, offering insights into biochemical reactions within the oral environment (Takahama et al., 2009).

4. Insight into Sorption Properties

  • Application : The sorption properties and microstructure of pores in imprinted polymers for 4-hydroxy-3-nitrophenylacetic acid have been extensively studied. These insights are valuable for the development of specific sorbents for biomarkers in pathophysiological states (Janczura et al., 2020).

5. Environmental Contaminant Degradation

  • Application : 4-Hydroxy-3-nitrophenylacetic acid and its derivatives have been studied in the context of environmental contaminant degradation. Specifically, research into the degradation gene cluster in Rhodococcus opacus provides insights into the biodegradation of environmental pollutants (Kitagawa et al., 2004).

Safety And Hazards

4-Hydroxy-3-nitrophenylacetic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment .

Future Directions

4-Hydroxy-3-nitrophenylacetic acid has been used in the synthesis of 4-hydroxy-3-nitrophenylacetyl caproic acid . It has also been used in the exploration of specific imprinted sorbent for 4-hydroxy-3-nitrophenylacetic acid, an indicator of 3-nitrotyrosine, a biomarker of pathophysiological states .

properties

IUPAC Name

2-(4-hydroxy-3-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHBHOSRLDPIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-nitrophenylacetic acid

CAS RN

10463-20-4
Record name 4-Hydroxy-3-nitrophenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10463-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-hydroxy-3-nitrophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

4-Hydroxyphenylacetic acid (50 g, 0.32 m) in 300 ml of glacial acetic acid was cooled to 10° at which temperature 100 ml of nitric acid was slowly added. The mixture was allowed to reach room temperature, then was poured into 1 l of water. The separated solid was washed with water and recrystallized from ethanol to give 35 g of 4-hydroxy-3-nitrophenylacetic acid, m.p. 144°-146°.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Methyl 4-hydroxy-3-nitrophenylacetate (21.1 g, 0.1 mol) was suspended in a mixture of water (55 ml) and methanol (105 ml). The suspension was stirred at room temperature while a solution of sodium hydroxide (8.8 g, 0.22 mol) in water (50 ml) was added dropwise over 20 minutes, maintaining the reaction temperature between 20 and 25° C. by water bath cooling. The resultant dark red solution was stirred at room temperature for 15 minutes, diluted with water and acidified to pH1-2 by addition of 2M hydrochloric acid and extracted with ethyl acetate. The organic extract was washed with brine (200 ml), dried over magnesium sulphate, filtered and concentrated under reduced pressure to give 4-hydroxy-3-nitrophenylacetic acid (19.6 g) as a yellow solid.
Quantity
21.1 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-3-nitrophenylacetic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-3-nitrophenylacetic acid
Reactant of Route 3
Reactant of Route 3
4-Hydroxy-3-nitrophenylacetic acid
Reactant of Route 4
Reactant of Route 4
4-Hydroxy-3-nitrophenylacetic acid
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-3-nitrophenylacetic acid
Reactant of Route 6
4-Hydroxy-3-nitrophenylacetic acid

Citations

For This Compound
155
Citations
S Tesaki, S Tanabe, H Ono, E Fukushi… - Bioscience …, 1998 - jstage.jst.go.jp
… ,” and we identified com— pound 1 as 4-hydroxy-3-nitrophenylacetic acid (CAS No. 10463-20-4)… The hydroxyl and nitro groups of 4—hydroxy—3nitrophenylacetic acid were effective …
Number of citations: 67 www.jstage.jst.go.jp
M Janczura, M Sobiech, P Luliński - Polymer Testing, 2021 - Elsevier
… In this paper the exploration of specific imprinted sorbent for 4-hydroxy-3-nitrophenylacetic acid (NHPA), an indicator of 3-nitrotyrosine, a biomarker of pathophysiological states, was …
Number of citations: 7 www.sciencedirect.com
U Takahama, S Hirota, T Nishioka, T Oniki - Archives of oral biology, 2003 - Elsevier
… radicals formed by peroxidase-catalyzed and NO 2 radical dot -dependent reactions, react with NO 2 radical dot producing 3-nitrotyrosine and 4-hydroxy-3-nitrophenylacetic acid (NO 2 …
Number of citations: 43 www.sciencedirect.com
A Brownstone, NA Mitchison, R Pitt-Rivers - Immunology, 1966 - ncbi.nlm.nih.gov
… 4-Hydroxy-3-nitrophenylacetic acid (NP) (0.5 g) was suspended in purified thionyl chloride (seebelow) (about 5 ml) and the mixture was refluxed in an apparatus protected with a …
Number of citations: 280 www.ncbi.nlm.nih.gov
U Takahama, H Imamura… - European Journal of Oral …, 2009 - Wiley Online Library
… the concentrations of HPA, nitrated HPA [4-hydroxy-3-nitrophenylacetic acid (NO 2 HPA)], … It has been reported that HPA can be nitrated, producing 4-hydroxy-3-nitrophenylacetic acid …
Number of citations: 17 onlinelibrary.wiley.com
M Janczura, M Sobiech, J Giebułtowicz… - Journal of Materials …, 2021 - Springer
… The MIP was applied in the solid phase extraction protocol, allowing for the analysis of 4-hydroxy-3-nitrophenylacetic acid in a human urine sample. Finally, the conversion of 4-…
Number of citations: 6 link.springer.com
SC Yuhasz, X Ysern, M Strand, LM Amzel - Journal of molecular biology, 1989 - Elsevier
The Fab fragment of the anti-4-hydroxy-3-nitrophenylacetic acid monoclonal antibody, 88C6/12, has been crystallized in the presence of the eliciting hapten, 4-hydroxy-3-nitrophenacetyl…
Number of citations: 4 www.sciencedirect.com
U Takahama, T Oniki, H Murata - FEBS letters, 2002 - Elsevier
… communication deals with the identification and quantification of 4-hydroxyphenylacetic acid (HPA) in human saliva and with the nitration of HPA to 4-hydroxy-3-nitrophenylacetic acid (…
Number of citations: 58 www.sciencedirect.com
S HIROTA, U TAKAHAMA - Food science and technology research, 2003 - jstage.jst.go.jp
… Salivary leukocytes nitrated HPA to 4-hydroxy-3-nitrophenylacetic acid in the presence of nitrite, and phorbol myristate acetate stimulated the nitration. Quercetin and the glucosides, …
Number of citations: 4 www.jstage.jst.go.jp
M Watanabe, J Watanabe… - Bioscience, biotechnology …, 1994 - Taylor & Francis
… presence (l ppm) of 4-hydroxy-3-nitrophenylacetic acid resulted in enhancement of its ice-… enhancers, one of which was identified as 4-hydroxy-3-nitrophenylacetic acid (HNPA).7) This …
Number of citations: 5 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.